2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(2-fluorophenyl)-3-(1-methyl-3-pyridin-4-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c1-25-12-15(18(24-25)13-6-8-22-9-7-13)10-14(11-21)19(26)23-17-5-3-2-4-16(17)20/h2-10,12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQOFTWBHSXRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide , with the CAS number 1390917-48-2, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-inflammatory and anticancer agent, along with relevant case studies and research findings.
The molecular formula of the compound is with a molecular weight of 347.3 g/mol. The structural characteristics include a cyano group, a fluorophenyl moiety, and a pyrazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄FN₅O |
| Molecular Weight | 347.3 g/mol |
| CAS Number | 1390917-48-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, a review indicated that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound showed promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
Table: Cytotoxicity Data
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | N/A | N/A |
| SF-268 | 12.50 | N/A | N/A |
| NCI-H460 | 42.30 | N/A | N/A |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways. The compound demonstrated significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium .
Case Study: COX Inhibition
A study evaluated several pyrazole derivatives for their COX inhibitory activities and found that compounds similar to the one discussed exhibited a high selectivity index for COX-2 inhibition, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes involved in cellular signaling pathways related to cancer proliferation and inflammation. For example, compounds with similar structures have been shown to inhibit Aurora-A kinase and CDK2, both of which play vital roles in cell cycle regulation and cancer progression .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of the PI3K/Akt signaling pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another promising application is its antimicrobial potential. Research indicates that this compound exhibits activity against a range of bacteria and fungi, potentially serving as a lead compound for the development of new antibiotics .
Agrochemical Applications
Pesticidal Activity
The compound has shown efficacy as a pesticide, particularly against certain pests affecting crops. Its mode of action appears to involve disruption of the nervous system in insects, leading to paralysis and death. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to non-target organisms .
Case Study 1: Anticancer Research
A study published in Molecules examined the effects of 2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide on human breast cancer cells. The results showed a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound resulted in reduced swelling and inflammation in affected joints. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators compared to control groups .
Case Study 3: Agrochemical Efficacy
A field trial conducted on tomato crops treated with formulations containing this compound demonstrated a significant reduction in aphid populations. The treated plants showed healthier growth and higher yields compared to untreated controls, highlighting its potential as an effective agricultural pesticide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
(a) Pyridinyl Positional Isomers
- The phenyl group (vs. methyl) on the pyrazole nitrogen increases hydrophobicity.
(b) Heterocyclic Replacements
- 2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide (): Substituting pyridinyl with thiophene introduces a sulfur atom, enhancing lipophilicity but reducing hydrogen-bonding capacity. The 2,6-dimethylphenyl amide may improve metabolic stability compared to 2-fluorophenyl.
(c) Halogen and Electron-Withdrawing Groups
Modifications to the Amide Moiety
- 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide (): The 4-fluorophenyl group (vs.
- 2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide (): Replacement of the fluorophenyl with a furanylmethyl group introduces an oxygen heterocycle, which could modulate solubility and bioavailability.
Complex Substitutions in High-Molecular-Weight Analogues
Key Research Findings and Trends
- Electronic Effects: Fluorine atoms (2-fluorophenyl) and cyano groups stabilize the enamide system via resonance, as supported by bond-length data in pyrazole derivatives (, Allen et al., 1987) .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide?
The synthesis typically involves multi-step reactions:
- Substitution : Reacting halogenated nitroarenes (e.g., 3-chloro-4-fluoronitrobenzene) with heterocyclic alcohols (e.g., pyridinemethanol) under alkaline conditions to form intermediates .
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .
- Condensation : Reacting the amine intermediate with cyanoacetic acid or derivatives via a condensing agent (e.g., carbodiimides) to form the enamide backbone .
- Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) .
Q. How is the structural conformation of this compound confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, cyano groups, and amide linkages. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while the fluorophenyl group shows splitting patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrazole ring planarity and fluorophenyl orientation) .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What solvent systems and catalysts optimize the condensation step in its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while toluene or dichloromethane improves selectivity .
- Catalysts : Carbodiimides (EDC·HCl) or coupling agents like HATU facilitate amide bond formation .
- Temperature : Reactions at 0–25°C minimize side products (e.g., over-cyanation) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental conformational data?
- DFT Calculations : Compare optimized geometries (e.g., dihedral angles of the pyridyl group) with X-ray data to validate force fields .
- Docking Studies : Predict binding poses in biological targets (e.g., kinases) and cross-validate with SPR or ITC binding assays .
- MD Simulations : Assess stability of proposed conformations in solvated environments (e.g., water vs. lipid bilayers) .
Q. What strategies identify biological targets for this compound, given its structural complexity?
- In Silico Screening : Use pharmacophore models or molecular docking against databases like ChEMBL or PDB .
- Proteomic Profiling : Employ affinity chromatography with immobilized compound to capture interacting proteins .
- Kinase Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR) due to pyrazole and fluorophenyl motifs’ kinase-binding propensity .
Q. How should researchers address contradictory data in reaction yield optimization?
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) to identify critical factors .
- In Situ Monitoring : Use HPLC or TLC to track intermediates and adjust conditions in real time .
- Comparative Studies : Benchmark against analogous compounds (e.g., pyrazol-4-yl derivatives) to isolate steric/electronic effects .
Q. What methods elucidate the compound’s metabolic stability in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rodent) and analyze via LC-MS for metabolite identification .
- CYP Inhibition Screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- Stability Studies : Expose to simulated gastric fluid (pH 2) or plasma to evaluate hydrolytic degradation .
Methodological Considerations
- Data Analysis : Use Gaussian fits for NMR peaks and Rietveld refinement for crystallography data .
- Contradiction Resolution : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding affinities when in silico and experimental data conflict .
- Synthetic Reproducibility : Document inert atmosphere protocols (argon/nitrogen) to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
